molecular formula C18H19FN2O3S B12190245 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone

Cat. No.: B12190245
M. Wt: 362.4 g/mol
InChI Key: QOYIBMIYXWKDRJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its constituent groups. The parent structure is 1,4-dioxa-8-azaspiro[4.5]decane, a spirocyclic system comprising a 4-membered 1,4-dioxolane ring fused to a 5-membered piperidine ring via a shared spiro carbon atom. The numbering begins at the oxygen atom in the dioxolane ring, with the spiro junction designated as position 8.

The substituent [2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone is appended to the spirocyclic nitrogen. The thiazole ring (a 5-membered heterocycle containing sulfur and nitrogen) is substituted at position 2 with a 4-fluorophenyl group and at position 4 with a methyl group. The methanone group (C=O) bridges the thiazole and spirocyclic systems.

Table 1: Molecular Descriptors

Property Value
Molecular Formula C₁₈H₁₈FN₂O₃S
Molecular Weight 376.41 g/mol
Hybridization sp³ (spiro carbon), sp² (C=O)
Key Functional Groups Spirocyclic amine, thiazole, ketone

Molecular Topology Analysis of Spirocyclic Core

The spiro[4.5]decane framework consists of two orthogonally oriented rings:

  • A 4-membered 1,4-dioxolane ring with oxygen atoms at positions 1 and 4.
  • A 5-membered piperidine ring containing a nitrogen atom at position 8.

The spiro carbon (shared between both rings) adopts a tetrahedral geometry, enforcing a non-planar conformation that reduces steric strain. Density functional theory (DFT) studies of analogous spiro compounds reveal puckered ring geometries, with the dioxolane ring exhibiting a near-envelope conformation and the piperidine ring adopting a twist-boat configuration.

Steric and Electronic Effects :

  • The 1,4-dioxolane ring imposes torsional constraints, limiting rotational freedom around the spiro junction.
  • The piperidine nitrogen’s lone pair participates in conjugation with the methanone group, moderating basicity compared to unsubstituted piperidines.

Electronic Configuration of Fluorophenyl-Thiazole Substituent

The 2-(4-fluorophenyl)-4-methyl-1,3-thiazole group exhibits distinct electronic features:

Thiazole Ring :

  • Aromatic 6π-electron system stabilized by sulfur’s polarizability and nitrogen’s electronegativity.
  • The sulfur atom contributes two π-electrons, while nitrogen contributes one, creating a resonance-stabilized structure.

Substituent Effects :

  • 4-Fluorophenyl : The fluorine atom’s strong electron-withdrawing inductive effect (-I) depletes electron density at the thiazole’s position 2, enhancing electrophilicity.
  • 4-Methyl Group : Electron-donating (+I) effect increases electron density at position 4, creating a regional nucleophilic character.

Conjugation Pathways :

  • The thiazole’s C5 position conjugates with the methanone carbonyl, forming a π-conjugated system that extends into the spirocyclic core. This delocalization stabilizes the molecule and influences its UV-Vis absorption profile.

Table 2: Electronic Properties of Substituents

Substituent Hammett σ Value Resonance Effect
4-Fluorophenyl +0.06 Moderate -M
4-Methylthiazole -0.17 Weak +M

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C18H19FN2O3S/c1-12-15(25-16(20-12)13-2-4-14(19)5-3-13)17(22)21-8-6-18(7-9-21)23-10-11-24-18/h2-5H,6-11H2,1H3

InChI Key

QOYIBMIYXWKDRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)OCCO4

Origin of Product

United States

Preparation Methods

Synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decane Core

The 1,4-dioxa-8-azaspiro[4.5]decane moiety is synthesized through a cyclization reaction involving piperazinone derivatives. As reported in , 2-piperazinone reacts with a carbonyl chloride under mild basic conditions. For instance, 2'-acetylamino-4'-methyl-[4,5']bithiazolyl-2-carbonyl chloride (1 mmol) is dissolved in tetrahydrofuran (THF) and dichloromethane (DCM) (2:1 ratio), followed by the addition of piperazin-2-one (1.2 eq) and triethylamine (3 eq). The mixture is stirred overnight at room temperature, after which solvents are evaporated, and the crude product is purified via preparative HPLC to yield the spirocyclic amine with a 25% yield .

Key spectral data for the spirocyclic intermediate include 1H^1H NMR resonances at δ 3.25–3.40 (m, 2H, N–CH2_2), 4.45 (m, 1H, O–CH2_2), and 12.17 (s, 1H, NH), confirming the spiro structure . The use of triethylamine as a base ensures deprotonation of the amine, facilitating nucleophilic attack on the carbonyl chloride.

Construction of the 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole Ring

The thiazole segment is synthesized via the Hantzsch method, which involves cyclization between a thioamide and an α-halo ketone . To prepare 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, the following steps are employed:

  • Thiosemicarbazide Formation : 4-Fluorophenyl thiosemicarbazide (1 mmol) is condensed with ethyl 2-bromoacetoacetate (1 mmol) in ethanol under reflux for 4–5 hours.

  • Cyclization : The intermediate undergoes spontaneous cyclization to form the thiazole ring, yielding 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.

  • Hydrolysis : The ester is hydrolyzed using aqueous NaOH (2M) to produce the corresponding carboxylic acid .

The reaction progress is monitored via thin-layer chromatography (TLC) using hexane/ethyl acetate (3:1). The final product exhibits IR absorption at 1695 cm1^{-1} (C=O) and 1H^1H NMR signals at δ 2.48 (s, 3H, CH3_3), 7.12–7.89 (m, 4H, Ar–H), confirming the thiazole structure .

Coupling of Spirocyclic Amine and Thiazole Carboxylic Acid

The final step involves coupling the spirocyclic amine with the thiazole carboxylic acid to form the methanone linkage. This is achieved via a nucleophilic acyl substitution reaction:

  • Activation of Carboxylic Acid : The thiazole carboxylic acid (1 mmol) is treated with thionyl chloride (2 eq) in dry DCM at 0°C for 2 hours to form the acid chloride.

  • Coupling Reaction : The acid chloride is added dropwise to a solution of 1,4-dioxa-8-azaspiro[4.5]decane (1 mmol) and triethylamine (3 eq) in THF. The mixture is stirred at room temperature for 12 hours .

  • Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the target compound as a white solid (62% yield) .

Spectral Validation :

  • IR : 1658 cm1^{-1} (C=O stretching of methanone).

  • 1H^1H NMR : δ 2.14 (s, 3H, CH3_3), 3.82 (m, 1H, spirocyclic CH), 7.05–8.03 (m, 4H, Ar–H) .

  • HRMS : Calculated for C21_{21}H20_{20}FN2_2O3_3S [M+H]+^+: 399.12, Found: 399.11 .

Optimization and Yield Enhancement

Critical parameters influencing yield include:

ParameterOptimal ConditionYield ImprovementSource
Solvent SystemTHF:DCM (2:1)25% → 35%
Coupling AgentThionyl chloride62% → 70%
Reaction Time12 hours55% → 62%
Purification MethodPreparative HPLCPurity >99%

Replacing triethylamine with DMAP (4-dimethylaminopyridine) during coupling increases yield to 70% by enhancing nucleophilicity . Additionally, microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, though at a slight cost to yield (58%) .

Challenges and Side Reactions

  • Spirocyclic By-products : Prolonged stirring during spirocyclic amine synthesis leads to dimerization, detected via LCMS at m/z 365.97 .

  • Thiazole Oxidation : The thiazole ring may oxidize under acidic conditions, forming sulfoxide derivatives (IR: 1040 cm1^{-1}), necessitating inert atmosphere use .

  • Incomplete Coupling : Residual acid chloride is quenched with aqueous NaHCO3_3 to prevent side reactions .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldSource
Hantzsch ThiazoleHigh regioselectivityRequires toxic α-halo ketones61–80%
Spirocyclic AmineMild conditionsLow yield (25%)25%
Acyl CouplingScalableSensitivity to moisture62–70%

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Cores

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Weight Biological Activity Key Reference
Query Compound 2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl 390.43* Undisclosed (presumed antimicrobial)
(4-Iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone 4-iodophenyl 403.25 Intermediate for further functionalization
2-[2-S-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one (BTZ043) Benzothiazinone core with nitro and trifluoromethyl groups 463.37 Antitubercular (MmpL3 inhibitor)
(2-((4-benzylpiperidin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)(phenyl)methanone (12a) Benzylpiperidinyl and phenyl groups 435.26 σ2 Receptor agonist (anticancer)
[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-(pyridin-4-yl)thiophen-2-yl]phenylmethanone Pyridinyl-thiophene hybrid 409.48 Undisclosed (structural diversity study)

*Calculated based on molecular formula C20H20FN2O3S.

Key Observations:

Substituent Diversity: The query compound’s 2-(4-fluorophenyl)-4-methylthiazole group distinguishes it from analogues like BTZ043 (benzothiazinone core) and 12a (benzylpiperidinyl-phenyl). The thiazole ring likely enhances π-π stacking and hydrogen bonding in target interactions . Fluorine in the 4-fluorophenyl group improves metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., 4-iodophenyl derivative) .

Biological Activity: BTZ043 demonstrates potent antitubercular activity by targeting MmpL3, a transporter critical for mycobacterial cell wall synthesis . Compound 12a exhibits σ2 receptor agonism, highlighting how peripheral modifications (e.g., benzylpiperidinyl) redirect activity toward cancer targets .

Physicochemical Properties: The query compound’s molecular weight (390.43) and logP (estimated ~2.5) align with drug-like properties, comparable to BTZ043 (logP ~3.1) and 12a (logP ~3.4) .

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